1-Benzoyl-2,3-bis(bromomethyl)benzene
Description
1-Benzoyl-2,3-bis(bromomethyl)benzene is a brominated aromatic compound featuring a benzoyl group (-COC₆H₅) at the 1-position and two bromomethyl (-CH₂Br) substituents at the 2- and 3-positions of the benzene ring. This structure confers significant reactivity due to the electron-withdrawing benzoyl group and the labile C-Br bonds, making it a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions.
Properties
Molecular Formula |
C15H12Br2O |
|---|---|
Molecular Weight |
368.06 g/mol |
IUPAC Name |
[2,3-bis(bromomethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H12Br2O/c16-9-12-7-4-8-13(14(12)10-17)15(18)11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
SYROMGBCRHOQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Dibromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)
- Molecular Formula : C₈H₇Br₃
- Molecular Weight : 342.85 g/mol
- Key Differences : Lacks the benzoyl group, reducing electron-withdrawing effects.
- Reactivity: Undergoes hydrolysis to form (3,6-dibromo-1,2-phenylene)dimethanol under basic conditions (NaOH/H₂O), demonstrating the susceptibility of bromomethyl groups to nucleophilic substitution .
- Applications: Used in synthesizing dimethanol derivatives for hydrogen-bonded polymeric structures .
1,4-Dimethoxy-2,3-bis(bromomethyl)benzene
- Key Differences : Methoxy (-OCH₃) groups at 1- and 4-positions instead of bromine or benzoyl.
- In alkylation reactions, it yields clip molecule 29 with a higher yield (42%) compared to 1,2-bis(bromomethyl)benzene (31%), suggesting substituent effects on reaction efficiency .
2,3-Bis(bromomethyl)naphthalene
Table 1: Comparative Data for Brominated Benzene Derivatives
Electronic and Steric Effects
- Benzoyl Group Influence: The electron-withdrawing benzoyl group in 1-Benzoyl-2,3-bis(bromomethyl)benzene likely enhances the electrophilicity of the bromomethyl groups compared to non-acylated analogs, accelerating nucleophilic substitution reactions.
- Steric Considerations : Bulky substituents (e.g., naphthalene in 2,3-bis(bromomethyl)naphthalene) reduce reaction yields due to steric hindrance, whereas methoxy groups in 1,4-dimethoxy derivatives improve solubility and stabilize intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
